molecular formula C25H26Cl2N6O3 B12383364 Hdac-IN-63

Hdac-IN-63

Cat. No.: B12383364
M. Wt: 529.4 g/mol
InChI Key: QDZSPZAGUMSAMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-63 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The key steps include:

    Formation of the core structure: This involves the reaction of specific starting materials under conditions that promote the formation of the desired core structure.

    Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:

    Scaling up reactions: Ensuring that the reactions can be scaled up without compromising the yield or purity.

    Process optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency.

    Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hdac-IN-63 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups, resulting in modified compounds.

Scientific Research Applications

Hdac-IN-63 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac-IN-63 exerts its effects by inhibiting the activity of histone deacetylase 1 and Fms-like tyrosine kinase 3. This inhibition leads to:

    Altered gene expression: By inhibiting histone deacetylase 1, this compound promotes the acetylation of histones, resulting in changes in chromatin structure and gene expression.

    Inhibition of cell proliferation: Inhibition of Fms-like tyrosine kinase 3 disrupts signaling pathways involved in cell proliferation, leading to reduced cancer cell growth.

    Induction of apoptosis: The compound induces programmed cell death in cancer cells by activating apoptotic pathways

Comparison with Similar Compounds

Hdac-IN-63 is unique in its dual inhibition of histone deacetylase 1 and Fms-like tyrosine kinase 3. Similar compounds include:

    Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Gilteritinib: A Fms-like tyrosine kinase 3 inhibitor used in the treatment of acute myeloid leukemia.

This compound stands out due to its dual-targeting mechanism, which offers a broader range of therapeutic effects compared to single-target inhibitors .

Properties

Molecular Formula

C25H26Cl2N6O3

Molecular Weight

529.4 g/mol

IUPAC Name

N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-N'-hydroxyoctanediamide

InChI

InChI=1S/C25H26Cl2N6O3/c26-18-6-5-7-19(27)17(18)14-33-15-28-20-11-10-16(12-22(20)33)21-13-23(31-30-21)29-24(34)8-3-1-2-4-9-25(35)32-36/h5-7,10-13,15,36H,1-4,8-9,14H2,(H,32,35)(H2,29,30,31,34)

InChI Key

QDZSPZAGUMSAMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2C=C(C=C3)C4=CC(=NN4)NC(=O)CCCCCCC(=O)NO)Cl

Origin of Product

United States

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